"4-Penten-1-yl acetate" chemical properties and structure
"4-Penten-1-yl acetate" chemical properties and structure
An In-depth Technical Guide to 4-Penten-1-yl Acetate
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for 4-penten-1-yl acetate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. All quantitative data has been summarized into tables for clarity and ease of comparison.
Chemical Structure and Identifiers
4-Penten-1-yl acetate is the acetate ester of pent-4-en-1-ol. It is recognized as a metabolite and is also utilized as a flavoring agent in the food industry.[1][2][3]
Caption: 2D molecular structure of 4-Penten-1-yl acetate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | pent-4-enyl acetate | [2][4][5] |
| CAS Number | 1576-85-8 | [1][2][3][4][6][7][8][9][10] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][4][5][6][8][9][10] |
| SMILES | CC(=O)OCCCC=C | [1][4][5][11] |
| InChI | InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | [1][2][4][5][10][12][13][14] |
| InChIKey | LVHDNIMNOMRZMF-UHFFFAOYSA-N |[1][2][8][10][12][13][14] |
Physicochemical Properties
The compound is a clear, colorless liquid characterized by a fruity aroma.[1][2][6][7] It is insoluble in water but soluble in ethanol and many non-polar solvents.[2]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 128.17 g/mol | [1][2][3][4][6][10][13][14] |
| Appearance | Clear, colorless liquid with a fruity aroma | [1][2][3][6][7] |
| Boiling Point | 144-146 °C | [3][6][7] |
| Melting Point | -62.68 °C (estimated) | [6] |
| Density | 0.911 g/mL at 25 °C | [3][6][7] |
| Refractive Index | n20/D 1.418 | [3][6][7] |
| Flash Point | 113-114 °F (approx. 45 °C) | [6][15] |
| Vapor Pressure | 4.96 mmHg at 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |[2] |
Spectroscopic Analysis
Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are available for 4-Penten-1-yl acetate, confirming its structure.
Table 3: Available Spectroscopic Data
| Technique | Availability | Reference |
|---|---|---|
| ¹H NMR | Data available from sources like Wiley SpectraBase. | [2][13] |
| IR Spectroscopy | Data available for both liquid film and vapor phase. | [1][2][12][14] |
| Mass Spectrometry | GC-MS data is available through the NIST WebBook. | [2][10] |
| Raman Spectroscopy | Data is available. |[2] |
Experimental Protocols
Synthesis of 4-Penten-1-yl Acetate
A representative two-step synthesis protocol is outlined below. This involves the formation of the precursor alcohol, 4-penten-1-ol, followed by its esterification.
Caption: Proposed two-step synthesis pathway for 4-Penten-1-yl acetate.
Protocol 1: Synthesis of 4-Penten-1-ol (Precursor) This protocol is adapted from the procedure for the synthesis of 4-penten-1-ol found in Organic Syntheses.[16]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with powdered sodium under anhydrous ether.
-
Initiation: Add a small amount of a solution of tetrahydrofurfuryl chloride in anhydrous ether to the rapidly stirred sodium suspension to initiate the reaction.
-
Reaction: Add the remaining tetrahydrofurfuryl chloride solution dropwise while cooling the flask in an ice bath. Continue stirring for several hours after the addition is complete.
-
Workup: Decant the reaction mixture from any unreacted sodium. Decompose the mixture with ice water.
-
Extraction: Separate the ether layer, dry it over anhydrous magnesium sulfate, and remove the ether by distillation.
-
Purification: Distill the residue to obtain pure 4-penten-1-ol.
Protocol 2: Esterification to 4-Penten-1-yl Acetate This is a general esterification procedure.
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-penten-1-ol, a slight excess of acetic anhydride, and a catalytic amount of pyridine.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-penten-1-yl acetate.[17]
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dilute a sample of the final product in a suitable solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a non-polar capillary column to confirm purity and verify the molecular weight (128.17 g/mol ).
-
Nuclear Magnetic Resonance (¹H NMR): Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire the proton NMR spectrum to confirm the structural integrity by analyzing chemical shifts, integration, and coupling patterns characteristic of the pentenyl and acetate moieties.
-
Infrared Spectroscopy (IR): Obtain the IR spectrum of the neat liquid. Key signals to confirm include the C=O stretch of the ester (around 1740 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹).
Safety and Handling
4-Penten-1-yl acetate is classified as a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2][8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.
Table 4: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram(s) | Flame, Exclamation Mark | [1][8] |
| Signal Word | Warning | [1][2][8] |
| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation. | [1][2][8] |
| Precautionary Statements | P210, P233, P264, P270, P280, P301+P312, P305+P351+P338, P370+P378, P403+P235, P501 |[1][2][8] |
References
- 1. Page loading... [guidechem.com]
- 2. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pentenyl Acetate - Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. Human Metabolome Database: Showing metabocard for 4-Pentenyl acetate (HMDB0032460) [hmdb.ca]
- 6. chembk.com [chembk.com]
- 7. 4-PENTEN-1-YL ACETATE | 1576-85-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 4-PENTEN-1-YL ACETATE CAS#: 1576-85-8 [m.chemicalbook.com]
- 10. CH3C(O)O(CH2)3CH=CH2 [webbook.nist.gov]
- 11. PubChemLite - 4-pentenyl acetate (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 12. 4-PENTEN-1-YL ACETATE(1576-85-8) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-penten-1-yl acetate, 1576-85-8 [thegoodscentscompany.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
